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Spectroscopic Profile of 3-Methylphenol: A
Technical Guide
Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-

methylphenol (also known as m-cresol), a key aromatic organic compound used in the

synthesis of various chemicals, including pharmaceuticals, fragrances, and antioxidants. Due to

the limited availability of specific experimental data for 3-(2-methylphenyl)phenol, this

document focuses on the closely related and structurally similar compound, 3-methylphenol, to

provide a representative spectroscopic analysis. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols typically employed for their acquisition. This information is crucial for

researchers, scientists, and professionals in drug development for the structural elucidation

and quality control of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

spectral data for 3-methylphenol.

¹H NMR Data
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Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 3-Methylphenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.13 t 1H Ar-H

6.75-6.62 m 3H Ar-H

4.98 s (br) 1H OH

2.25 s 3H CH₃

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 3-Methylphenol

Chemical Shift (δ) ppm Assignment

154.3 C-OH

139.2 C-CH₃

129.5 Ar-C

122.6 Ar-C

115.3 Ar-C

112.4 Ar-C

20.9 CH₃

Data obtained in CDCl₃ at 100 MHz.[1]

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of phenolic compounds is as follows:
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Sample Preparation: A solution of the analyte (e.g., 3-methylphenol) is prepared by

dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).[1]

Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, typically

operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Data Acquisition: For a ¹H NMR spectrum, standard acquisition parameters are used. For a

¹³C NMR spectrum, proton decoupling is employed to simplify the spectrum to single lines for

each unique carbon atom.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are then applied to the

spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Significant IR Absorptions
Table 3: Characteristic IR Absorption Bands for 3-Methylphenol

Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3100 - 3000 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch

~1600, ~1490 Medium to Strong Aromatic C=C stretch

~1200 Strong C-O stretch

~800 - 700 Strong
Aromatic C-H bend (out-of-

plane)
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Data is representative for phenols.

Experimental Protocol for IR Spectroscopy
The following is a typical protocol for obtaining an IR spectrum of a liquid sample like 3-

methylphenol:

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared using a suitable

solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[2]

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.[1]

Data Acquisition: A background spectrum of the salt plates (or solvent) is first collected.

Then, the spectrum of the sample is recorded. The instrument measures the interference

pattern of the infrared beam after passing through the sample.

Data Processing: The instrument's software performs a Fourier transform on the

interferogram to produce the final IR spectrum, which is a plot of transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound, as well

as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data
The mass spectrum of 3-methylphenol is characterized by a molecular ion peak and several

fragment ions.

Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Intensities for 3-Methylphenol
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m/z Relative Intensity (%) Assignment

108 100 [M]⁺ (Molecular Ion)

107 75 [M-H]⁺

79 30 [M-CHO]⁺

77 25 [C₆H₅]⁺

51 20 [C₄H₃]⁺

39 15 [C₃H₃]⁺

Data obtained by electron ionization (EI). The NIST WebBook provides a graphical

representation of the mass spectrum for 3-methylphenol.[3]

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is

vaporized in a high vacuum environment.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), which ejects an electron from the molecule to form a radical cation, known

as the molecular ion.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded. The data is

presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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